Cyclopropyl-methyl-piperidin-4-YL-amine

Descripción general

Descripción

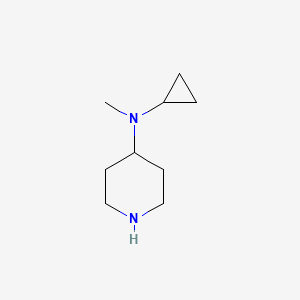

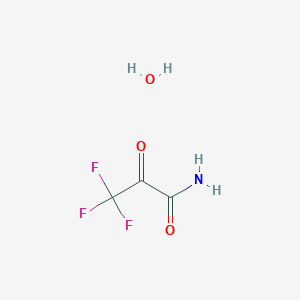

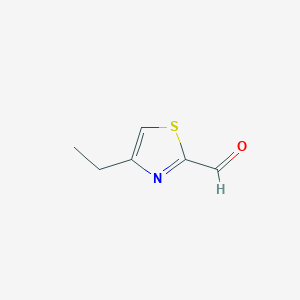

“Cyclopropyl-methyl-piperidin-4-YL-amine” is a chemical compound with the IUPAC name N-cyclopropyl-N-methyl-4-piperidinamine . It is a white solid with a molecular weight of 227.18 .

Synthesis Analysis

Piperidine derivatives are widely used in drug design and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of “Cyclopropyl-methyl-piperidin-4-YL-amine” is represented by the InChI code 1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H . The compound has a linear formula of C9H20Cl2N2 .

Physical And Chemical Properties Analysis

“Cyclopropyl-methyl-piperidin-4-YL-amine” is a white solid . It has a molecular weight of 227.18 .

Aplicaciones Científicas De Investigación

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .

- Fourteen synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study .

- Antiplasmodial activity were determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .

- The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL .

- Eight compounds showed high activity (IC 50 s between 1 and 5 μg/mL) .

- Nine compounds were highly selective for the parasite (SIs = 15 to 182) .

Pharmaceutical Industry

Antimalarial Research

- Piperidines are among the most important synthetic fragments for designing drugs .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

- CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds .

- Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Synthesis of Biologically Active Piperidines

Cancer Treatment

- Piperidines are among the most important synthetic fragments for designing drugs .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

- Piperidine derivatives have been found to have potential therapeutic applications in the treatment of neurological disorders .

- They have been used in the synthesis of a variety of pharmaceuticals, including those used to treat depression, schizophrenia, Parkinson’s disease, and Alzheimer’s disease .

- The exact methods of application and results would depend on the specific compound and the nature of the disorder being treated .

Chemical Synthesis

Neurological Disorders

Direcciones Futuras

Piperidine derivatives, including “Cyclopropyl-methyl-piperidin-4-YL-amine”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a pivotal role in the pharmaceutical industry . Future research may focus on exploring the therapeutic applications of these compounds in various diseases .

Propiedades

IUPAC Name |

N-cyclopropyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(8-2-3-8)9-4-6-10-7-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQRGPANQWPCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-methyl-piperidin-4-YL-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)

![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)

![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)